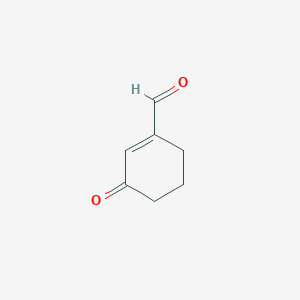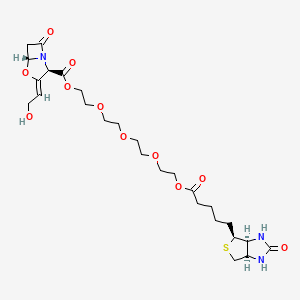
1-(1-Phenylpropan-2-yl)-1H-pyrrole-2,5-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Phenylpropan-2-yl)-1H-pyrrole-2,5-dicarbaldehyde is an organic compound that features a pyrrole ring substituted with a phenylpropan-2-yl group and two aldehyde groups at positions 2 and 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Phenylpropan-2-yl)-1H-pyrrole-2,5-dicarbaldehyde typically involves the reaction of 1-phenylpropan-2-ylamine with a suitable pyrrole precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Phenylpropan-2-yl)-1H-pyrrole-2,5-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Major Products Formed
Oxidation: 1-(1-Phenylpropan-2-yl)-1H-pyrrole-2,5-dicarboxylic acid.
Reduction: 1-(1-Phenylpropan-2-yl)-1H-pyrrole-2,5-dimethanol.
Substitution: Various substituted derivatives of the phenyl ring, depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-(1-Phenylpropan-2-yl)-1H-pyrrole-2,5-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(1-Phenylpropan-2-yl)-1H-pyrrole-2,5-dicarbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-(1-Phenylpropan-2-yl)-1H-pyrrole-2,5-dicarbaldehyde can be compared with other similar compounds, such as:
1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carboxylic acid: This compound has a similar structure but lacks the second aldehyde group, which may result in different chemical reactivity and biological activity.
Phenylacetone: Also known as phenyl-2-propanone, this compound has a phenyl group attached to a propanone moiety. It differs in its functional groups and overall structure, leading to distinct properties and applications.
The uniqueness of this compound lies in its dual aldehyde functionality and the presence of a pyrrole ring, which confer specific chemical and biological properties that are not observed in its analogs.
Propiedades
Fórmula molecular |
C15H15NO2 |
|---|---|
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
1-(1-phenylpropan-2-yl)pyrrole-2,5-dicarbaldehyde |
InChI |
InChI=1S/C15H15NO2/c1-12(9-13-5-3-2-4-6-13)16-14(10-17)7-8-15(16)11-18/h2-8,10-12H,9H2,1H3 |
Clave InChI |
VAQCVCAQJDWYAF-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=CC=C1)N2C(=CC=C2C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione](/img/structure/B13864182.png)

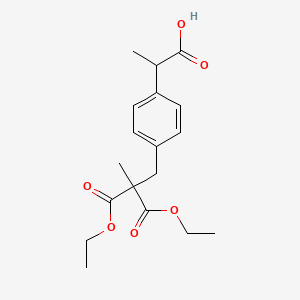
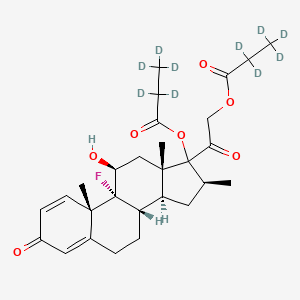

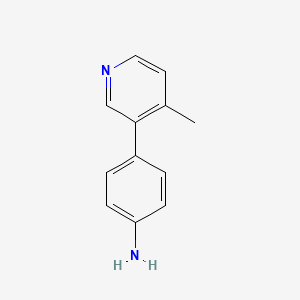
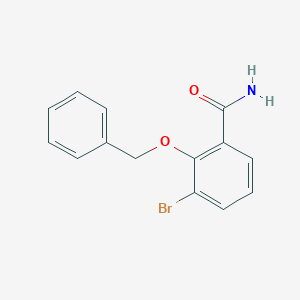


![Ethyl 2-ethoxy-2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13864252.png)
